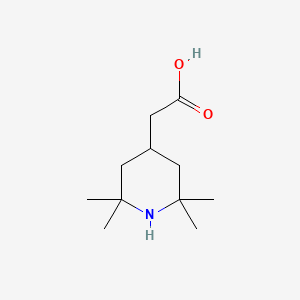

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Descripción

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid (CAS: 34635-77-3) is a hindered amine derivative characterized by a piperidine ring substituted with four methyl groups at the 2,2,6,6-positions and an acetic acid moiety at the 4-position. Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol . The compound is commonly utilized as a hindered amine light stabilizer (HALS) in polymer chemistry to mitigate photo-oxidative degradation in materials such as biopolymer-based nanocomposites .

The steric hindrance conferred by the tetramethyl groups on the piperidine ring enhances its stability against radical-mediated degradation, making it effective in UV-resistant applications . Additionally, its carboxylic acid group enables functionalization for diverse synthetic applications, including pharmaceutical intermediates .

Propiedades

IUPAC Name |

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10/h8,12H,5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRZDTBPIGOXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397704 | |

| Record name | (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34635-77-3 | |

| Record name | (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary targets of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid are currently unknown. The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products

Mode of Action

As a piperidine derivative, it may interact with its targets through a variety of mechanisms, including binding to receptors or enzymes, modulating ion channels, or altering cellular signaling pathways. More detailed studies are required to elucidate these interactions and the resulting changes.

Biochemical Pathways

Given its structural similarity to other piperidine derivatives, it may potentially influence a variety of biochemical pathways

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets

Actividad Biológica

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid (TMPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of TMPA, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₁₁H₂₁NO₂

- Molecular Weight : 199.3 g/mol

- Structure : TMPA features a piperidine ring substituted with four methyl groups at the 2 and 6 positions and an acetic acid functional group at the 4 position. This unique structure contributes to its stability and biological activity .

Mechanisms of Biological Activity

TMPA exhibits several biological activities that can be attributed to its chemical structure:

- Antioxidant Activity : TMPA has been shown to interact with cellular pathways involved in oxidative stress. Its ability to scavenge free radicals suggests potential applications in combating oxidative damage in cells .

- Neuroprotective Effects : Research indicates that TMPA may have neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with neuroinflammatory pathways may help mitigate neuronal damage .

- Anti-inflammatory Properties : TMPA may modulate inflammatory responses, which is significant given the role of chronic inflammation in various diseases. Its effects on cellular signaling pathways related to inflammation warrant further investigation .

Applications in Research and Medicine

TMPA's distinctive properties make it useful in various domains:

- Neuroscience Research : Its potential neuroprotective effects are being explored in studies related to neurodegeneration and cognitive function.

- Pharmaceutical Development : TMPA serves as a precursor in synthesizing other pharmaceutical compounds due to its stable structure and reactivity .

- Biochemical Studies : The compound is utilized as a reagent in biochemical assays aimed at understanding oxidative stress and cellular signaling mechanisms .

Neuroprotective Effects

In a study investigating the neuroprotective effects of TMPA on neuronal cell lines exposed to oxidative stress, it was found that treatment with TMPA significantly reduced cell death and improved cell viability compared to untreated controls. The study highlighted the compound's ability to modulate reactive oxygen species (ROS) levels, suggesting a protective mechanism against oxidative damage .

Antioxidant Properties

Another research effort focused on the antioxidant capacity of TMPA, where it was demonstrated that the compound effectively scavenged free radicals in vitro. The results indicated that TMPA could reduce oxidative stress markers in treated cells, providing evidence for its potential use as an antioxidant agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TMPA, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methylpiperidine | Piperidine ring with a methyl group | Lacks acetic acid functionality |

| 1-Methyl-4-piperidone | Piperidine ring with a carbonyl group | Exhibits different reactivity patterns |

| 4-Piperidone | Similar ring structure but lacks methyl groups | More reactive due to carbonyl presence |

While these compounds share a piperidine core structure, TMPA's unique arrangement of substituents confers distinct chemical properties and potential applications not found in others .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid is C₁₁H₂₁NO₂, with a molecular weight of approximately 199.3 g/mol. The compound features a piperidine ring with four methyl groups at the 2 and 6 positions and an acetic acid functional group at the 4 position. This configuration enhances its chemical stability and potential biological interactions.

Scientific Research Applications

1. Biochemical Research

This compound serves as a biochemical reagent in proteomics and other biochemical assays. Its ability to interact with various biological targets makes it useful for studying cellular signaling pathways and metabolic processes. Research indicates that this compound may have neuroprotective effects and antioxidant properties, suggesting therapeutic applications in neurodegenerative diseases.

2. Synthetic Organic Chemistry

The compound is utilized in synthetic organic chemistry due to its reactivity and stability. It can participate in various chemical reactions, facilitating the synthesis of other complex molecules. Its unique structure allows for diverse synthetic pathways that can yield compounds with different properties.

3. Stabilizers for Organic Materials

This compound derivatives are employed as light stabilizers, heat stabilizers, and oxidation stabilizers for organic materials such as synthetic polymers. These derivatives enhance the durability and longevity of materials by protecting them from environmental degradation .

Case Studies

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that the compound significantly reduced markers of oxidative damage in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.

Case Study 2: Polymer Stabilization

Research focused on the use of this compound derivatives as stabilizers for polypropylene. The study demonstrated that incorporating these compounds into polymer formulations improved resistance to UV light and thermal degradation, thereby extending the material's lifespan .

Comparación Con Compuestos Similares

4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid (HALS1)

- Structure : Differs by a hydroxyl group at the 4-position.

- Application: Used alongside the target compound as a HALS in nanocomposite films. Exhibits lower molecular weight (MW: ~215 g/mol) but comparable UV stabilization efficacy .

2,2,6,6-Tetramethyl-4-piperidinyl stearate (Cyasorb® UV-3853)

- Structure : Stearate ester replaces the acetic acid group.

- Application : A high-molecular-weight HALS (MW: 423.72 g/mol) used for long-term thermal stability in polymers. The stearate chain improves compatibility with hydrophobic matrices like polyethylene .

- Key Difference : Enhanced lipophilicity due to the C18 ester chain extends its migration resistance in polyolefins compared to the shorter-chain acetic acid derivative .

TEMPO [(2,2,6,6-Tetramethylpiperidin-1-yl)oxidanyl]

- Structure : Nitroxide radical form of the piperidine core.

- Application: Acts as a radical scavenger and catalyst in oxidation reactions.

- Key Difference: The radical nature enables catalytic activity, whereas HALS compounds operate through non-radical mechanisms .

Functional Analogues in Pharmaceutical Chemistry

2-(1-(4-Arylphenyl)piperidin-4-yl)acetic Acid Derivatives (9a–9d)

- Structure: Piperidine core with aryl substitutions (e.g., acetyl, cyano, tert-butoxycarbonyl).

- The target compound’s tetramethyl groups are absent, reducing steric hindrance and altering binding affinity .

Bis-TMP Naphthalimide

- Structure : Incorporates two tetramethylpiperidine moieties linked to a naphthalimide core.

- Application : Fluorescent probe with high photostability. The tetramethyl groups prevent π-stacking, enhancing fluorescence quantum yield .

- Key Difference : The acetic acid group in the target compound is replaced by a naphthalimide system, shifting utility from stabilization to bioimaging .

Derivatives with Variable Alkyl Chains

2,2,6,6-Tetramethylpiperidin-4-yl Esters (C1–C9)

- Structure: Esters with alkyl chains ranging from methyl (C1) to nonyl (C9).

- Application: Tunable HALS for polymer compatibility. Shorter chains (e.g., methyl) increase volatility, while longer chains (e.g., nonyl) enhance hydrophobicity .

- Key Difference : The acetic acid derivative offers carboxylate reactivity for covalent bonding, unlike passive ester-based HALS .

N-(2,2,6,6-Tetramethylpiperidin-4-yl)-β-aminopropionic Acid Dodecyl Ester

- Structure: Combines a tetramethylpiperidine group with a dodecyl ester and β-aminopropionic acid.

- Application : Dual-function stabilizer with antioxidant (amine) and UV-blocking (ester) properties.

- Key Difference : Multifunctionality surpasses the single-mode stabilization of the target compound .

Comparative Data Table

Métodos De Preparación

Oxidation of 2,2,6,6-Tetramethylpiperidine Derivatives

One common approach involves oxidation of 2,2,6,6-tetramethylpiperidine or its 4-substituted derivatives to introduce functional groups at the 4-position. For example, oxidation with hydrogen peroxide in the presence of catalytic amounts of water-soluble light or heavy metal salts can convert 2,2,6,6-tetramethylpiperidine to its N-oxyl derivatives, which are intermediates for further functionalization.

Functionalization of 2,2,6,6-Tetramethylpiperidin-4-one

2,2,6,6-Tetramethylpiperidin-4-one is a versatile intermediate that can be converted into (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid through several steps:

Alkylation at the 4-position: The ketone group at the 4-position can be used to introduce an acetic acid side chain via nucleophilic substitution or condensation reactions.

Reduction and subsequent oxidation: Reduction of the ketone to the corresponding alcohol (2,2,6,6-Tetramethylpiperidin-4-yl)methanol can be performed using sodium borohydride or lithium aluminum hydride under inert atmosphere and controlled temperature to avoid over-reduction or side reactions.

Carboxylation: The alcohol or an intermediate halide derivative can be converted to the acetic acid moiety by oxidation or carboxylation reactions.

Direct Synthesis via Alkylation

Another method involves direct alkylation of 2,2,6,6-tetramethylpiperidine at the 4-position with haloacetic acid derivatives or equivalents under basic conditions to yield this compound. This method requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Multi-step Synthetic Routes from Triacetonamine Derivatives

Literature reports the use of triacetonamine (2,2,6,6-tetramethylpiperidin-4-one) derivatives undergoing condensation with formaldehyde and other reagents to form intermediates that can be converted into the target acetic acid compound. These methods often involve refluxing in ethanol, followed by purification steps such as recrystallization.

Reaction Conditions and Catalysts

Research Findings and Yields

Oxidation of 2,2,6,6-tetramethylpiperidine derivatives with hydrogen peroxide catalyzed by metal salts proceeds efficiently with minimal catalyst disposal issues.

Reduction of 2,2,6,6-tetramethylpiperidin-4-one to the corresponding alcohol is typically high yielding (>80%) under controlled conditions.

Multi-step syntheses involving condensation and subsequent transformations yield intermediates with moderate to good yields (60-70%) depending on purification methods.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation of piperidine | 2,2,6,6-Tetramethylpiperidine | H2O2, metal salt catalysts | High | Mild conditions, catalytic | Requires catalyst removal |

| Reduction of ketone | 2,2,6,6-Tetramethylpiperidin-4-one | NaBH4 or LiAlH4, inert atmosphere | >80 | High selectivity | Sensitive to moisture/air |

| Alkylation with haloacetic acid | 2,2,6,6-Tetramethylpiperidine | Haloacetic acid derivative, base | Moderate | Direct introduction of acetic acid | Side reactions possible |

| Multi-step condensation | 2,2,6,6-Tetramethylpiperidin-4-one | Formaldehyde, ethanol reflux | 60-70 | Versatile intermediates | Longer synthesis time |

Q & A

Q. What are the established synthetic pathways for (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid?

The compound is synthesized via a two-step reaction:

- Step 1 : React 4-nitro-1,8-naphthalic anhydride with 4-amino-2,2,6,6-tetramethylpiperidine in ethanol.

- Step 2 : Further functionalization in dimethylformamide (DMF) to introduce the acetic acid moiety. Characterization involves NMR, IR spectroscopy, and X-ray diffraction (XRD) to confirm purity and structural integrity .

Q. How is crystallographic analysis employed to characterize this compound?

Single-crystal XRD reveals an orthorhombic (Pbca) symmetry with disordered molecular arrangements. Key features include:

- Bond Lengths : Shortened N2–C5 bonds (1.357 Å) indicating resonance stabilization.

- Hydrogen Bonding : N–H⋯O interactions (3.013 Å) organizing molecules into layered structures parallel to the bc plane.

- Disorder : Observed in the piperidinyl and naphthalimide groups, requiring refinement protocols for accurate modeling .

Q. What spectroscopic methods are critical for functional group analysis?

- NMR : Assigns proton environments (e.g., methyl groups at δ ~1.2 ppm, aromatic protons at δ ~8.5 ppm).

- IR : Confirms carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do supramolecular interactions influence the compound’s photophysical properties?

The layered hydrogen-bonded network enhances fluorescence stability by minimizing π-π stacking (due to steric hindrance from tetramethylpiperidine groups). T-shaped π-interactions between naphthalimide cores further reduce photobleaching, making it suitable for long-term imaging applications .

Q. What mechanistic insights does this compound provide in radical trapping studies?

Analogous to TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), the acetic acid derivative suppresses radical-mediated reactions (e.g., ethane oxidation to acetic acid) by scavenging acyl radicals. Experimental validation includes:

Q. How can catalytic hydrogenation strategies be optimized for related piperidine derivatives?

For structurally similar compounds (e.g., 2,2,6,6-tetramethylpiperidin-4-ol), Cu–Cr/γ-Al₂O₃ catalysts under hydrogen flow achieve 90% yield. Key parameters:

- Catalyst Characterization : XRD and XPS confirm Cu⁰ as the active site.

- Temperature : 120–150°C for optimal activity.

- Pressure : 2–3 MPa H₂ to minimize side reactions .

Q. How are crystallographic data discrepancies resolved in structural studies?

- Disorder Modeling : Split-site refinement and occupancy adjustment for overlapping atoms.

- Bond Length Comparison : Cross-validate with DFT calculations (e.g., C1–C2 vs. C12–C10 bonds to assess resonance effects).

- Hydrogen Bond Geometry : Use Table 1 (evidence 10) to standardize donor-acceptor distances and angles across studies .

Methodological Challenges & Data Analysis

Q. What strategies mitigate steric hindrance in functionalizing the piperidine core?

- Protection/Deprotection : Temporarily block reactive sites (e.g., amines) during acetic acid coupling.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates .

Q. How does resonance stabilization impact reactivity in synthetic intermediates?

Resonance in the naphthalimide core delocalizes electron density, reducing electrophilicity at C1–O1 (bond length: 1.448 Å). This necessitates:

- Activating Agents : Use carbodiimides (e.g., DCC) for amide bond formation.

- Temperature Control : Maintain <50°C to prevent decomposition .

Q. What computational tools validate experimental crystallographic data?

- Mercury Software : Visualizes hydrogen-bond networks and π-stacking interactions.

- PLATON : Checks for missed symmetry and validates disorder models.

- Diamond : Generates publication-quality thermal ellipsoid plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.